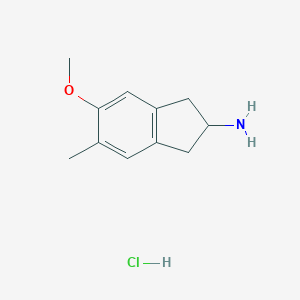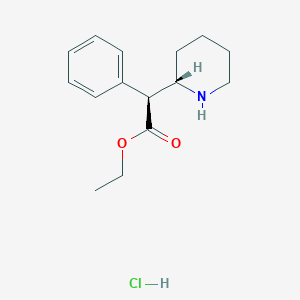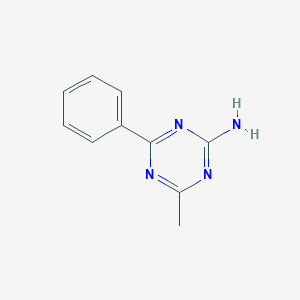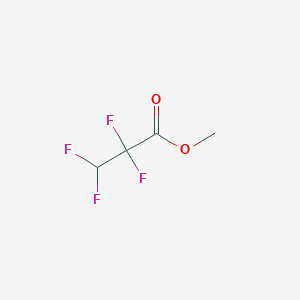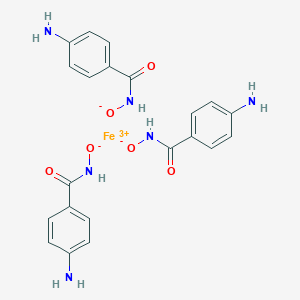
Fe(3+)-Abha
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The Fe(3+)-Abha is a coordination compound where iron in the +3 oxidation state is coordinated with 4-aminobenzohydroxamic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The coordination of iron with hydroxamic acids is known to enhance the stability and reactivity of the complex, making it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the Fe(3+)-Abha typically involves the reaction of ferric nitrate with 4-aminobenzohydroxamic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the iron ion with the hydroxamic acid ligand. The reaction mixture is usually stirred at room temperature for several hours, followed by filtration and purification to obtain the desired complex.
Industrial Production Methods
While the industrial production methods for this specific complex are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
The Fe(3+)-Abha can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(2+) or oxidized to higher oxidation states.
Substitution Reactions: The ligands coordinated to the iron center can be substituted by other ligands, depending on the reaction conditions.
Hydrolysis Reactions: The complex can undergo hydrolysis in the presence of water, leading to the formation of iron hydroxides and free ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Various ligands such as phosphines, amines, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iron(2+) complexes, while substitution reactions can produce new coordination compounds with different ligands.
科学研究应用
The Fe(3+)-Abha has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in inhibiting metalloenzymes, which are enzymes that require metal ions for their activity.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells by interfering with iron metabolism.
Industry: Utilized in the development of new materials with specific magnetic and electronic properties.
作用机制
The mechanism of action of the Fe(3+)-Abha involves the coordination of the iron ion with the hydroxamic acid ligand, which enhances the stability and reactivity of the complex. The iron center can participate in redox reactions, facilitating electron transfer processes. The complex can also interact with biological molecules, such as proteins and DNA, through coordination and hydrogen bonding, leading to various biological effects.
相似化合物的比较
Similar Compounds
Iron(3+)-hydroxamic acid complexes: These complexes have similar coordination chemistry and reactivity but may differ in their specific ligands and applications.
Iron(3+)-Schiff base complexes: These complexes also involve the coordination of iron with nitrogen and oxygen donor ligands, but they have different structural and electronic properties.
Iron(3+)-quinolone complexes: These complexes are known for their antibacterial activity and are used in medicinal chemistry.
Uniqueness
The Fe(3+)-Abha is unique due to the presence of the 4-aminobenzohydroxamic acid ligand, which imparts specific electronic and steric properties to the complex. This uniqueness makes it a valuable compound for studying the interactions of iron with biological molecules and for developing new therapeutic agents.
属性
CAS 编号 |
131612-27-6 |
|---|---|
分子式 |
C21H21FeN6O6 |
分子量 |
509.3 g/mol |
IUPAC 名称 |
4-amino-N-oxidobenzamide;iron(3+) |
InChI |
InChI=1S/3C7H7N2O2.Fe/c3*8-6-3-1-5(2-4-6)7(10)9-11;/h3*1-4H,(H3-,8,9,10,11);/q3*-1;+3 |
InChI 键 |
FEYJWNLLZVCLCI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.[Fe+3] |
规范 SMILES |
C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.[Fe+3] |
Key on ui other cas no. |
131612-27-6 |
同义词 |
Fe(3+)-ABHA iron(3+)-4-aminobenzohydroxamic acid complex |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


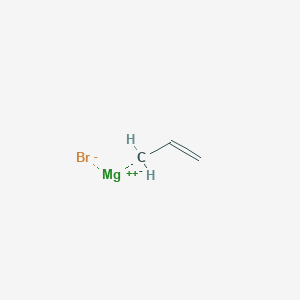
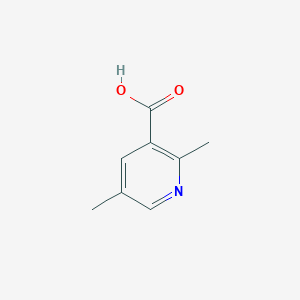
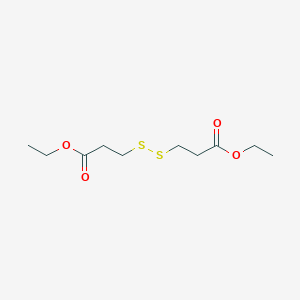
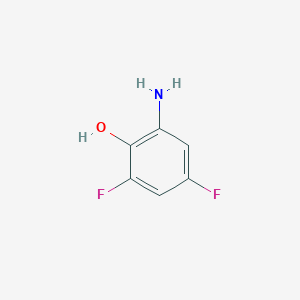
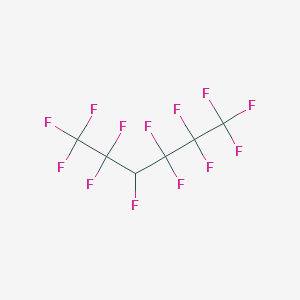
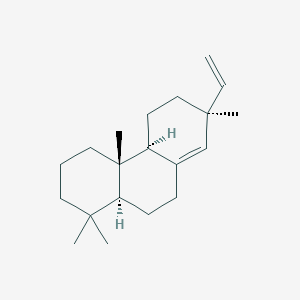
![(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B157913.png)
